molecular formula C27H38D6O2 B196724 Acamprosate CAS No. 77337-76-9

Acamprosate

Cat. No. B196724
CAS RN: 77337-76-9
M. Wt: 181.21 g/mol
InChI Key: AFCGFAGUEYAMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acamprosate, also known by the brand name Campral, is a prescription medication that helps people who are dependent on alcohol to abstain from drinking . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience . Drinking alcohol alters the balance of the chemical messengers or neurotransmitters in your brain. Acamprosate is thought to work by helping to restore the balance of these neurotransmitters . It’s thought that it primarily works by decreasing the excessive excitation that accompanies alcohol dependence .


Molecular Structure Analysis

Acamprosate is an organosulfonic acid that is propane-1-sulfonic acid substituted by an acetylamino group at position 3 . It has a role as a neurotransmitter agent, an environmental contaminant, and a xenobiotic . It is an organosulfonic acid and a member of acetamides . The molecular formula of Acamprosate is C5H11NO4S .

Scientific Research Applications

1. Acamprosate in Alcohol Use Disorders

Acamprosate has been studied extensively for its application in treating Alcohol Use Disorders (AUDs). It has been available in the United States for nearly a decade, but its adoption in AUD treatment organizations has been limited. Challenges in its implementation include issues such as patient selection, adherence, costs, and limited counselor training (Knudsen & Roman, 2014).

2. Pharmacology and Mechanism of Action

Acamprosate modulates N-methyl-D-aspartate (NMDA) receptor transmission and may affect γ-aminobutyric acid (GABA) type A receptor transmission. It decreases brain glutamate and increases β-endorphins in both rodents and humans. It's thought to diminish reinstatement in ethanolized rodents and promote abstinence in humans, potentially reducing arousal, anxiety, and insomnia (Kalk & Lingford-Hughes, 2014).

3. Acamprosate and Central Glutamate Levels

Acamprosate has been shown to modulate indices of central glutamate levels in recently abstinent alcohol-dependent patients. This finding is significant as it suggests that acamprosate may exert its therapeutic effects by intervening in the persistent hyperglutamatergic state associated with alcoholism (Umhau et al., 2010).

4. Acamprosate and Brain Metabolites

Research has also focused on acamprosate's effect on brain metabolites, particularly in the medial prefrontal cortex and nucleus accumbens. Findings indicate that acamprosate may normalize changes in brain metabolites induced by ethanol withdrawal (Hinton et al., 2012).

5. Acamprosate in Traumatic Brain Injury

Acamprosate has been explored for its potential in treating traumatic brain injury (TBI). Studies suggest that it may offer neuroprotection and reduce neuron death in TBI through mechanisms involving vesicular zinc depletion (Choi et al., 2019).

6. Acamprosate and Nicotine Addiction

There is emerging interest in acamprosate's efficacy in treating nicotine addiction. Research has shown that it may reduce cue-induced nicotine-seeking behavior, suggesting potential applicability in nicotine addiction treatment (Pechnick et al., 2011).

7. Acamprosate in Tinnitus Treatment

Acamprosate has been evaluated for its effectiveness in treating tinnitus. However, current evidence does not support its effectiveness for this application, indicating the need for further research with rigorous methodology (Person et al., 2021).

8. Pharmacometabolomic Biomarkers for Acamprosate Treatment

Recent studies have focused on identifying pharmacometabolomic biomarkers for acamprosate treatment outcomes in alcohol-dependent subjects. This research aims to develop a personalized approach to treatment for AUD, with baseline serum glutamate levels being a potential biomarker (Nam et al., 2015).

9. Genetic Markers and Acamprosate Treatment Response

There is ongoing research into genetic markers associated with the response to acamprosate treatment in alcohol use disorder patients. This line of research could lead to more targeted treatments based on individual genetic profiles (Karpyak et al., 2014).

Future Directions

Acamprosate is one of the few medications licensed for prevention of relapse in alcohol dependence, and over time it has proved to be significantly, if moderately, effective, safe, and tolerable . Its use is now being extended into other addictions and neurodevelopmental disorders . Further understanding of the pharmacology of acamprosate will allow appropriate targeting of therapy in individuals with alcohol dependence and extension of its use to other addictions .

properties

IUPAC Name

3-acetamidopropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCGFAGUEYAMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt)
Record name Acamprosate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3044259
Record name Acamprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acamprosate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>5mg/mL, 1.88e+01 g/L
Record name Acamprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acamprosate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of acamprosate for the maintenance of alcohol abstinence has not been established. Chronic alcohol exposure is believed to modify the balance between neuronal excitation and inhibition. Results of studies in animals suggest acamprosate may interact with glutamate and GABA neurotransmitter systems in the CNS, supporting the hypothesis that acamprosate restores the balance between neuronal excitation and inhibition. Evidence shows that acamprosate directly binds and inhibits GABA B receptors and indirectly affects GABA A receptors., ... Chronic alcohol exposure is hypothesized to alter the normal balance between neuronal excitation and inhibition. In vitro and in vivo studies in animals have provided evidence to suggest acamprosate may interact with glutamate and GABA neurotransmitter systems centrally, and has led to the hypothesis that acamprosate restores this balance. Pharmacodynamic studies have shown that acamprosate calcium reduces alcohol intake in alcohol-dependent animals in a dose-dependent manner and that this effect appears to be specific to alcohol and the mechanisms of alcohol dependence. Acamprosate calcium has negligible observable central nervous system (CNS) activity in animals outside of its effects on alcohol dependence, exhibiting no anticonvulsant, antidepressant, or anxiolytic activity.
Record name Acamprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACAMPROSATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acamprosate

CAS RN

77337-76-9
Record name Acamprosate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77337-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acamprosate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acamprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acamprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(acetylamino)propanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACAMPROSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACAMPROSATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acamprosate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300
Record name Acamprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acamprosate
Reactant of Route 2
Reactant of Route 2
Acamprosate
Reactant of Route 3
Reactant of Route 3
Acamprosate
Reactant of Route 4
Reactant of Route 4
Acamprosate
Reactant of Route 5
Reactant of Route 5
Acamprosate
Reactant of Route 6
Reactant of Route 6
Acamprosate

Citations

For This Compound
16,500
Citations
WK Kennedy, M Leloux, EC Kutscher… - Expert Opinion on …, 2010 - Taylor & Francis
… Acamprosate represents an effective addition to the … : We review the published acamprosate literature focusing on … on Mesh term: acamprosate excluded animal studies excluding non-…
Number of citations: 33 www.tandfonline.com
BJ Mason - Recent Developments in Alcoholism: Research on …, 2002 - Springer
Acamprosate was … of acamprosate for treating alcohol dependence. Reviewed below are the results of all published, double-blind, placebo-controlled clinical trials of acamprosate …
Number of citations: 22 link.springer.com
LA Boothby, PL Doering - Clinical therapeutics, 2005 - Elsevier
… CONCLUSIONS:: Acamprosate is associated with modest treatment effects. Its efficacy is … of acamprosate and naltrexone appears to be more efficacious than acamprosate alone, when …
Number of citations: 184 www.sciencedirect.com
J Littleton - Addiction, 1995 - Wiley Online Library
… on being introduced to acamprosate is the question: "So, how … mechanism of action of acamprosate is important for reasons … knew how acamprosate worked we would have a means of …
Number of citations: 365 onlinelibrary.wiley.com
S Saivin, T Hulot, S Chabac, A Potgieter… - Clinical …, 1998 - Springer
… Acamprosate is a new psychotropic drug used in the treatment of alcohol (ethanol)-dependence. Recent studies suggest that acamprosate … Acamprosate is absorbed via the paracellular …
Number of citations: 153 link.springer.com
NJ Kalk, AR Lingford‐Hughes - British journal of clinical …, 2014 - Wiley Online Library
… In summary, acamprosate has been found to modulate NMDA receptor transmission and GABA A transmission, to decrease glutamate during alcohol withdrawal, to increase β-…
Number of citations: 119 bpspubs.onlinelibrary.wiley.com
BJ Mason - Journal of Clinical Psychiatry, 2001 - psychiatrist.com
… Although not yet approved for use in the United States, acamprosate has been available … acamprosate among alcohol-dependent outpatients. Overall, patients treated with acamprosate …
Number of citations: 184 www.psychiatrist.com
BJ Mason, CJ Heyser - … (Formerly Current Drug Targets-CNS & …, 2010 - ingentaconnect.com
… Acamprosate, marketed under the brand name Campral, is … Here we provide an overview of acamprosate in the context … available pharmacotherapies, acamprosate represents a …
Number of citations: 114 www.ingentaconnect.com
GL Plosker - Drugs, 2015 - Springer
… acamprosate in a recent meta-analysis, which showed that alcohol-consumption outcomes were similarly improved with acamprosate … acamprosate, which is marketed as acamprosate …
Number of citations: 79 link.springer.com
T Zornoza, MJ Cano, A Polache, L Granero - CNS drug reviews, 2003 - Wiley Online Library
… first on the pharmacokinetics of acamprosate. The published … the proper clinical use of acamprosate is highlighted. The anti… mechanism of action of acamprosate are discussed. The …
Number of citations: 49 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.